molecular formula C48H72N2O17 B8104233 DBCO-NHCO-PEG13-acid

DBCO-NHCO-PEG13-acid

Cat. No.: B8104233
M. Wt: 949.1 g/mol
InChI Key: XFJHXMXTEHCPAB-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG13-acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound is known for its hydrophilic PEG spacer arm, which improves water solubility and enhances its utility in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG13-acid is synthesized through a series of chemical reactions involving the conjugation of DBCO (dibenzocyclooctyne) with a PEG chain and a carboxylic acid group. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form PEG-NHS.

    Conjugation with DBCO: The activated PEG-NHS is then reacted with DBCO to form DBCO-PEG-NHS.

    Introduction of Carboxylic Acid Group: Finally, the DBCO-PEG-NHS is reacted with a carboxylic acid-containing compound to form this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG13-acid undergoes various chemical reactions, including:

    Click Chemistry Reactions: The DBCO group in the compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.

    Amide Bond Formation: The carboxylic acid group in this compound can react with amine-containing molecules to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

    Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base (e.g., DIPEA) at room temperature.

Major Products Formed

    Click Chemistry: The major products are cycloaddition adducts formed between this compound and azide-containing molecules.

    Amide Bond Formation: The major products are amide-linked conjugates formed between this compound and amine-containing molecules.

Scientific Research Applications

DBCO-NHCO-PEG13-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

    Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG13-acid involves its ability to undergo specific chemical reactions that enable the conjugation of various molecules. The DBCO group facilitates copper-free click chemistry reactions, while the PEG spacer arm enhances solubility and reduces steric hindrance. The carboxylic acid group allows for the formation of stable amide bonds with amine-containing molecules .

Comparison with Similar Compounds

Similar Compounds

    DBCO-NHCO-PEG12-acid: Similar to DBCO-NHCO-PEG13-acid but with a shorter PEG chain.

    DBCO-NHCO-PEG4-acid: Another analog with an even shorter PEG chain.

    DBCO-NHCO-PEG24-acid: An analog with a longer PEG chain

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72N2O17/c51-46(49-14-11-47(52)50-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)50)12-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-13-48(53)54/h1-8H,11-41H2,(H,49,51)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJHXMXTEHCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72N2O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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